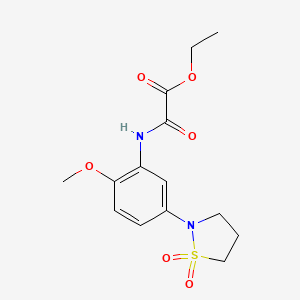

Ethyl 2-((5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)amino)-2-oxoacetate

Description

Ethyl 2-((5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)amino)-2-oxoacetate is a synthetic compound characterized by a central 2-oxoacetate backbone substituted with a 2-methoxyphenylamino group and a 1,1-dioxidoisothiazolidin-2-yl moiety.

Properties

IUPAC Name |

ethyl 2-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyanilino]-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6S/c1-3-22-14(18)13(17)15-11-9-10(5-6-12(11)21-2)16-7-4-8-23(16,19)20/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAASVOUDHDQPRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-((5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)amino)-2-oxoacetate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound's chemical structure is characterized by a methoxyphenyl group and a dioxidoisothiazolidin moiety, contributing to its unique biological profile. The molecular formula is with a molecular weight of approximately 348.36 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂O₅S |

| Molecular Weight | 348.36 g/mol |

| IUPAC Name | This compound |

| Chemical Classification | Organic compound |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the cell. The dioxidoisothiazolidin group may facilitate enzyme inhibition or receptor modulation, leading to significant pharmacological effects.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving:

- Inhibition of cell proliferation : The compound effectively reduces the growth rate of various cancer cells.

- Induction of apoptosis : It activates apoptotic pathways, leading to programmed cell death in malignant cells.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against several pathogenic bacteria and fungi. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Case Studies

Several case studies have explored the compound's efficacy in different biological contexts:

-

Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects on breast cancer cells.

- Findings : The compound showed a dose-dependent reduction in cell viability with an IC50 value of 12 µM.

-

Antimicrobial Efficacy :

- Objective : To assess the antibacterial activity against Staphylococcus aureus.

- Findings : The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL, indicating potent antibacterial activity.

-

Mechanistic Insights :

- Objective : To elucidate the pathways involved in apoptosis induction.

- Findings : The study revealed that the compound activates caspase pathways and increases the expression of pro-apoptotic proteins.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate (CAS 18522-99-1)

- Structure : Differs in the position of the methoxy group (para vs. ortho on the phenyl ring).

- Applications : Widely used as a pharmaceutical intermediate, suggesting utility in drug discovery workflows .

Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate

- Structure : Substituted with a bromine atom at the meta position of the phenyl ring.

- Bioactivity : Derivatives of this compound exhibit potent anticancer activity (IC50: 0.090–0.650 μM against multiple cancer cell lines), highlighting the impact of halogen substituents on biological efficacy .

Methyl 2-((5-cyanothiazol-2-yl)amino)-2-oxoacetate

- Structure: Replaces the isothiazolidinone sulfone with a cyanothiazole ring.

- Synthesis: Prepared via reaction of 2-aminothiazole-5-carbonitrile with methyl oxalyl chloride, yielding a fragment-sized molecule for drug discovery .

Functional Group Modifications

Ethyl 2-[(1-hydroxy-2-oxo-2-phenylethyl)amino]-2-oxoacetate

- Structure : Contains a hydroxy group on the ethyl side chain.

Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate (CAS 175437-68-0)

- Structure : Features a thiazole ring with a chloroethyl substituent.

Physicochemical and Spectral Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.